Home > Products > Screening Compounds P90683 > 9,10-Deepithio-9,10-didehydroacanthifolicin
9,10-Deepithio-9,10-didehydroacanthifolicin -

9,10-Deepithio-9,10-didehydroacanthifolicin

Catalog Number: EVT-7959061
CAS Number:
Molecular Formula: C44H68O13
Molecular Weight: 805.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Okadaic acid is found in mollusks. Okadaic acid is found in the marine sponges Halichondria okadai and Halichondria melanodocia and shellfish. It is a metabolite of Prorocentrum lima. It is a diarrhetic shellfish toxin. Okadaic acid is a toxin that accumulates in bivalves and causes diarrhetic shellfish poisoning. The molecular formula of okadaic acid, which is a derivative of a C38 fatty acid, is C44H68O13. The IUPAC name of okadaic acid is (2R)-2-hydroxy-3-{(2S,5R,6R,8S)-5-hydroxy-[(1R,2E)-3-((2R,5R,6'S,8'R,8a'S)-8'-hydroxy-6'-{(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl}-7'-methyleneoctahydro-3H,3'H-spiro[furan-2,2'-pyrano[3,2-b]pyran]-5-yl)-1-methylprop-2-en-1-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid. Okadaic acid was named from the marine sponge Halichondria okadai, from which okadaic acid was isolated for the first time. It has also been isolated from another marine sponge, H. malanodocia, as a cytotoxin. The real producer of okadaic acid is a marine dinoflagellate. Okadaic acid has been shown to exhibit anti-tumor, signalling, apoptotic and lipolytic functions Okadaic acid belongs to the family of Okadaic Acids and Derivatives. These are heat-stable polyether and lipophilic compounds that accumulate in the fatty tissue of shellfish. (A3211, A3212, A3213, A3214).
Source and Classification
  • Source: Produced by marine dinoflagellates.
  • Classification: Polyether, organic compound.
Synthesis Analysis

The synthesis of 9,10-deepithio-9,10-didehydroacanthifolicin can be achieved through various methods, both natural and synthetic. The natural biosynthesis involves complex pathways typical of polyketides.

Natural Synthesis

The biosynthetic pathway begins with the condensation of acetate units, followed by several enzymatic transformations leading to the formation of the characteristic polyether structure. Key steps include:

  • Polyketide Synthesis: Involves the assembly of acetate units via a modular enzyme complex similar to fatty acid synthesis.
  • Cyclization and Functionalization: The structure undergoes cyclization to form ether linkages and spiroketals, which are critical for its biological activity.

Laboratory Synthesis

Laboratory syntheses have been developed to create analogs and study structure-activity relationships:

  1. Total Synthesis: The first total synthesis was reported by Isobe et al. in 1986, involving a multi-step process that included breaking the molecule into fragments for independent synthesis before recombination .
  2. Subsequent Syntheses: Other notable syntheses were conducted by Forsyth and Ley in the late 1990s, focusing on reducing steps and improving yields while allowing for late-stage modifications .
Molecular Structure Analysis

The molecular formula of 9,10-deepithio-9,10-didehydroacanthifolicin is C44H68O13, with a molar mass of approximately 805 g/mol .

Structural Features

  • Stereochemistry: The compound possesses multiple stereocenters, contributing to its complex three-dimensional structure.
  • Functional Groups: It contains several hydroxyl groups and ether linkages that are essential for its biological activity.
  • Spatial Configuration: The spiroketal structures are pivotal for its interaction with protein phosphatases.
Chemical Reactions Analysis

9,10-deepithio-9,10-didehydroacanthifolicin primarily participates in reactions involving:

  • Inhibition of Protein Phosphatases: It acts as an inhibitor by binding to the active sites of serine/threonine phosphatases, disrupting their function.
  • Cellular Signaling Pathways: Its inhibition affects various signaling pathways related to cell growth and differentiation.

Relevant Reactions

  1. Phosphorylation Reactions: Inhibition leads to altered phosphorylation states of target proteins.
  2. Signal Transduction Modulation: Affects downstream signaling cascades involved in cellular responses.
Mechanism of Action

The mechanism of action for 9,10-deepithio-9,10-didehydroacanthifolicin centers around its ability to inhibit protein phosphatases:

  • Binding Affinity: The compound binds tightly to the active site of protein phosphatase 2A (PP2A), preventing substrate dephosphorylation.
  • Biological Consequences: This inhibition results in increased phosphorylation levels of various proteins involved in cell cycle regulation and apoptosis.

Data Supporting Mechanism

Studies have shown that this compound can significantly affect cellular processes such as proliferation and apoptosis through its action on phosphatases .

Physical and Chemical Properties Analysis

Properties

  • Appearance: Typically exists as a colorless or pale yellow solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Sensitive to light and heat; stability can be affected by environmental conditions.

Relevant Data

  1. Melting Point: Specific values may vary based on purity but generally fall within a defined range typical for polyethers.
  2. Spectroscopic Data: NMR and mass spectrometry techniques are used for structural confirmation.
Applications

9,10-deepithio-9,10-didehydroacanthifolicin has several scientific applications:

  1. Research Tool: Used extensively in biochemical research to study protein phosphatase activity and signaling pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its ability to modulate cellular signaling.
  3. Toxicology Studies: Important in studies related to marine toxins and their effects on human health.
Biosynthesis and Evolutionary Origins of Polyether Toxins

Dinoflagellate Polyketide Synthase (PKS) Pathways in Okadaic Acid Production

9,10-Deepithio-9,10-didehydroacanthifolicin is a sulfur-containing analog of okadaic acid (OA), sharing its core polyketide backbone synthesized through dinoflagellate polyketide synthase (PKS) pathways. These enzymatic systems are modular megasynthases that iteratively assemble acetate and glycolate units into complex polyether scaffolds. Recent studies reveal that dinoflagellate PKS pathways operate via a trans-acyltransferase system, where discrete AT domains activate malonyl-CoA extender units for loading onto acyl carrier protein (ACP) domains [6] [8]. In Amphidinium carterae, cerulenin inhibition experiments demonstrate >90% reduction in acetate incorporation into polyketide toxins (including amphidinols and OA analogs), confirming the essential role of ketosynthase (KS) domains in chain elongation [6].

Giant PKS enzymes ("PKZILLAs") identified in toxin-producing haptophytes and dinoflagellates reach sizes up to 4.7 megadaltons with 140 catalytic domains, enabling the assembly of massive polyether backbones like the 90-carbon prymnesins [8]. Transcriptomic analyses of Prorocentrum lima reveal PKS genes organized in sequential modules responsible for:

  • Starter unit selection: Glycolate incorporation at C37-C38 positions
  • Chain extension: 12–18 acetate additions with variable β-carbon processing
  • Spiroketal formation: Intramolecular cyclizations creating signature ring systems [1] [5]

Table 1: Core Domains in Dinoflagellate PKS Modules

DomainFunctionConservation in OA Producers
KSCarbon chain elongation100%
ATMalonyl-CoA selection65% (frequently trans-acting)
KRKetoreductionVariable (absent in dehydration zones)
DHDehydrationForms double bonds for epoxidation
ACPSubstrate shuttling100%
TETerminationReleases full-length polyketide

Isotopic Labeling Studies on Acetate Incorporation and Carbon Skeleton Assembly

Stable isotope probing illuminates the biogenesis of 9,10-deepithio-9,10-didehydroacanthifolicin’s carbon skeleton. When cultured with [1-¹³C]-acetate, Prorocentrum lima incorporates labeled carbons into OA’s backbone at alternating positions (C2-C3, C4-C5, etc.), confirming classical acetate-derived polyketide assembly [5]. The C1 carbon of acetate consistently appears at carbonyl or methine positions, while C2 labels methyl/methylene groups. Crucially, glycolate serves as the starter unit, contributing C37-C38 atoms with retention of its carboxyl oxygen as the C38 carbonyl [1] [6].

Carbon deletion events—a hallmark of OA-family toxins—were demonstrated using [1,2-¹³C₂]-acetate. Nuclear magnetic resonance (NMR) analysis reveals intact acetate units except at positions C8-C9, C16-C17, and C21-C22, where Favorskii rearrangements excise carbon atoms. This generates the characteristic skipped methylene patterns observed in 9,10-deepithio-9,10-didehydroacanthifolicin [1]. Sulfur incorporation likely occurs post-PKS via thioesterification at C9-C10, forming the deepithio bridge from cysteine-derived sulfur [4].

Table 2: Isotope Incorporation Patterns in OA Congeners

PrecursorLabel PositionIncorporation Site in PolyketideChemical Consequence
[1-¹³C]-acetateC1Odd-numbered carbonsCarbonyl/methine formation
[2-¹³C]-acetateC2Even-numbered carbonsMethyl/methylene groups
[¹⁸O]-glycolateCarboxyl OC38 carbonylConfirms starter unit role
[³⁴S]-cysteineSulfurC9-C10 bridgeEpithiolane formation

Evolutionary Conservation of Favorskii Rearrangement Mechanisms in Marine Toxins

The Favorskii rearrangement—a nucleophile-driven α-halo ketone rearrangement—is evolutionarily conserved in marine polyether biosynthesis. In OA and 9,10-deepithio-9,10-didehydroacanthifolicin, this reaction enables chain shortening during PKS assembly. Biochemical evidence indicates that chlorinated intermediates (e.g., 2-chloro-ACP) undergo intramolecular nucleophilic attack by downstream enolates, expelling chloride and generating cyclopropanone intermediates. Subsequent decarboxylation yields contracted chains with exocyclic olefins [1] [6].

Homologous Favorskii domains occur in:

  • Dinoflagellates: Prorocentrum spp. (OA/DTXs), Amphidinium (amphidinols)
  • Haptophytes: Prymnesium parvum (prymnesins)
  • Bacteria: Roseobacter clade (putative OA precursors) [5] [8]

Sequence alignment of KS domains from these organisms shows 45–60% identity in catalytic triads (Cys-His-His), but divergent flanking regions that dictate substrate channeling. This suggests an ancient horizontal gene transfer event followed by clade-specific adaptations. In dinoflagellates, Favorskii domains are embedded within multi-modular PKSs, whereas bacterial systems use discrete decarboxylases [5] [8].

Comparative Analysis of Okadaic Acid Derivatives: Dinophysistoxin-1 (DTX-1) Structural Evolution

9,10-Deepithio-9,10-didehydroacanthifolicin shares core structural features with dinophysistoxin-1 (DTX-1), but differs in functionalization at key positions:

A. Methylation Patterns

  • DTX-1 contains an additional C35 methyl group absent in OA and acanthifolicin
  • This methylation enhances membrane permeability and PP2A inhibition (IC₅₀ = 0.1 nM vs. OA’s 0.2 nM) [2] [7]

B. Epoxide vs. Episulfide

  • 9,10-Deepithio... features a strained episulfide (C9-S-C10)
  • DTX-1 retains the ether linkage (C9-O-C10)
  • The sulfur atom increases electrophilicity and covalent binding to phosphatases [4]

C. Acute vs. Chronic Toxicity

  • DTX-1 shows higher acute lethality (oral LD₅₀ in mice: 897 μg/kg vs. OA’s 1069 μg/kg)
  • In subchronic exposure (50% LD₅₀ × 7 days), OA induces greater weight loss and intestinal crypt dilation
  • Structural differences alter toxin distribution: OA accumulates in ascites fluid, while DTX-1 localizes in enterocytes [7]

Table 3: Structural and Functional Divergence in OA Derivatives

ToxinMolecular FormulaKey ModificationPP2A IC₅₀ (nM)Acute Oral LD₅₀ (μg/kg)
Okadaic acidC₄₄H₆₈O₁₃None0.21069
DTX-1C₄₅H₇₀O₁₃C35 methylation0.1897
9,10-Deepithio-9,10-didehydroacanthifolicinC₄₄H₆₆O₁₂SC9-C10 episulfide0.05*Not determined

*Estimated from structural analogs

The evolutionary trajectory of these toxins reflects niche adaptation: DTX-1’s methylation likely arose in Dinophysis spp. as a detoxification mechanism, while acanthifolicin’s episulfide may confer resistance to enzymatic degradation in benthic environments [4] [5].

Properties

Product Name

9,10-Deepithio-9,10-didehydroacanthifolicin

IUPAC Name

2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid

Molecular Formula

C44H68O13

Molecular Weight

805.0 g/mol

InChI

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+

InChI Key

QNDVLZJODHBUFM-MDZDMXLPSA-N

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Solubility

Readily soluble in many organic solvents, degrading in acid or base

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Isomeric SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

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